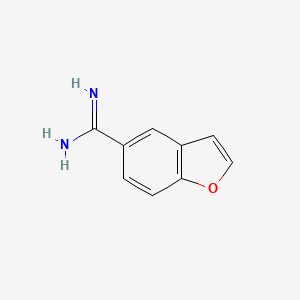

5-Benzofurancarboximidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNHEZDLZLMVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620656 | |

| Record name | 1-Benzofuran-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71889-77-5 | |

| Record name | 1-Benzofuran-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies of 5 Benzofurancarboximidamide

Established Synthetic Pathways for the Benzofurancarboximidamide Core

The synthesis of the 5-benzofurancarboximidamide core is not a trivial process and typically involves a multi-step sequence. A common and effective strategy begins with the construction of a 5-cyanobenzofuran intermediate. This can be achieved through various established methods for benzofuran (B130515) synthesis, followed by the introduction or presence of a cyano group at the 5-position. For instance, a "one-pot" method involving the reaction of salicylaldehyde (B1680747) compounds with aryl acetonitrile (B52724) compounds in the presence of copper acetate (B1210297) and a base can yield substituted 2-aryl-3-cyanobenzofurans. google.comresearchgate.net Another approach involves the synthesis of 2-amino-3-cyanobenzofurans from biomass-derived substrates like methyl (-)-3-dehydroshikimate. thieme-connect.com

Once 5-cyanobenzofuran is obtained, a classical and widely used method to convert the nitrile group into an imidamide (amidine) is the Pinner reaction. wikipedia.org This two-step process involves:

Formation of an Imidate Ester Hydrochloride: The 5-cyanobenzofuran is treated with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms the corresponding ethyl imidate hydrochloride salt, also known as a Pinner salt.

Ammonolysis of the Imidate Ester: The isolated Pinner salt is then reacted with ammonia (B1221849) (typically in an alcoholic solution) to displace the ethoxy group, yielding the desired this compound hydrochloride. Subsequent neutralization can provide the free base.

An alternative pathway involves the direct amination of the nitrile using Lewis acids like aluminum trichloride, although this is less common. wikipedia.org

Approaches for Functional Group Derivatization at the Benzofuran Moiety

Modification of the benzofuran ring system allows for the fine-tuning of the molecule's physicochemical and biological properties. Derivatization can be achieved through various electrophilic substitution reactions, though the regioselectivity can be complex. numberanalytics.comchemicalbook.com

Electrophilic Substitution Reactions:

Halogenation: The introduction of halogen atoms (Br, Cl, F) onto the benzofuran ring is a common derivatization strategy. nih.govresearchgate.netresearchgate.net Bromination of benzofuran and its derivatives often proceeds via the formation of an adduct, which then decomposes to the ring-halogenated product. rsc.org For example, treating 5-cyanobenzofuran with bromine in dichloromethane (B109758) can lead to 1,2-dibromination followed by aromatization to introduce a bromine atom onto the furan (B31954) part of the ring system. jst.go.jp

Nitration: Nitration of benzofurans can be achieved using reagents like nitric acid with sulfuric acid or photochemically with tetranitromethane. bris.ac.uk The position of nitration is highly dependent on the existing substituents and reaction conditions. For instance, nitration of some benzofuran derivatives can occur at the 3-, 4-, or 6-positions. bris.ac.ukresearchgate.net

Acylation: Friedel-Crafts acylation of benzofurans with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically results in acylation at the 2- or 3-position. arkat-usa.orgresearchgate.netoup.com Trifluoroacetic anhydride (B1165640) (TFAA)-mediated acylation using carboxylic acids provides a regioselective method for introducing acyl groups at the 2-position. arkat-usa.org

These derivatization reactions are generally performed on a stable benzofuran precursor before the final conversion of the cyano group to the imidamide, as the imidamide group might not be stable under harsh electrophilic reaction conditions.

| Reaction Type | Typical Reagents | Position of Substitution | Reference |

| Halogenation | Br₂, Cl₂ | Ring (e.g., 2, 3, 6) | nih.govrsc.org |

| Nitration | HNO₃/H₂SO₄ | Ring (e.g., 3, 4, 6) | bris.ac.uk |

| Acylation | Acyl chloride/Lewis Acid | 2- or 3-position | arkat-usa.orgresearchgate.net |

Strategies for Modifying the Imidamide Functional Group

The imidamide (amidine) functional group itself is reactive and offers several handles for modification, allowing for the synthesis of a diverse library of analogs.

N-Alkylation: The nitrogen atoms of the amidine group can be alkylated. Asymmetric α-alkylation of N'-tert-butanesulfinyl amidines has been developed to produce enantiomerically enriched amines. nih.gov More general methods for N-alkylation of amines with alcohols, catalyzed by transition metals like ruthenium or manganese, could potentially be adapted for amidines. rsc.orgnih.gov Microwave-assisted methods have also been shown to be effective for the regioselective alkylation of the exocyclic nitrogen in cyclic amidines. researchgate.net

N-Acylation: N-Acyl amidines can be synthesized through various routes, including the copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones. nih.govacs.org Another method involves the reaction of nitroalkene derivatives with dibromo amides and amines. organic-chemistry.org These N-acylated derivatives can serve as precursors for various heterocyclic systems. nih.gov

Synthesis of N-Hydroxyamidines (Amidoximes): A particularly important modification is the formation of N-hydroxyamidines. These are often synthesized by reacting a nitrile, such as 5-cyanobenzofuran, with hydroxylamine (B1172632). google.com Alternatively, they can be prepared by the condensation of an imidoyl chloride with a hydroxylamine derivative. ijesi.org N-hydroxyamidines are of significant interest as they can act as pro-drugs for the corresponding amidines; the N-hydroxy group improves oral absorption, and it can be reduced in vivo to the active amidine. researchgate.net

| Modification | Synthetic Approach | Key Features | Reference |

| N-Alkylation | Reaction with alkyl halides or alcohols (with catalyst) | Introduces alkyl groups on the nitrogen atoms. | nih.govrsc.orgnih.gov |

| N-Acylation | Multi-component reactions or from amides | Forms N-acyl amidine derivatives. | nih.govacs.org |

| N-Hydroxylation | Reaction of nitrile with hydroxylamine | Creates N-hydroxyamidines (amidoximes), often used as pro-drugs. | google.comresearchgate.net |

Design and Synthesis of Multivalent and Conjugated Analogs of this compound

To enhance biological activity or to probe molecular interactions, multivalent and conjugated versions of this compound have been designed and synthesized. These strategies often involve linking two or more benzofuran units together.

Linker-Based Conjugation Methodologies

For example, piperazine (B1678402) has been used as a linker to create bis(benzofuran) hybrids. In one study, a bis(benzofuran-enaminone) hybrid possessing a piperazine linker was synthesized and used as a versatile precursor for more complex heterocyclic systems. tandfonline.comresearchgate.net Another report describes the synthesis of novel bis(pyrazole-benzofuran) hybrids also connected by a piperazine linker, which showed potent biological activity. nih.gov

Synthesis of Bis-Benzofurancarboximidamide Derivatives

Bis-benzofurancarboximidamide derivatives, where two benzofurancarboximidamide units are directly or indirectly linked, represent an important class of compounds. The synthesis of these molecules can be achieved through several routes. One method involves a copper- or palladium-mediated heteroannulation of a substituted o-iodophenol with a terminal diyne, which serves as the linker. nih.gov

Biological Activities and Potential Therapeutic Modalities of 5 Benzofurancarboximidamide Derivatives

Antimicrobial Activities

Derivatives of the benzofuran (B130515) nucleus are recognized for their wide range of pharmacological applications, including significant antimicrobial activity. nih.govrsc.org These compounds have been investigated for their efficacy against various pathogens, including bacteria, fungi, viruses, and parasites, making the benzofuran scaffold a privileged structure in the discovery of new anti-infective agents. nih.govrsc.orgmdpi.com

Antibacterial Efficacy and Spectrum of Activity

Benzofuran derivatives have demonstrated notable antibacterial activity against a variety of bacterial pathogens. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain aza-benzofuran compounds exhibit moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus. mdpi.com Furthermore, novel benzofurans incorporating disulfide moieties have shown remarkable, potent activity against plant pathogens such as Xanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), and Xanthomonas axonopodis pv citri (Xac). nih.gov One optimized compound, V40, displayed significantly better in vitro antibacterial activity against these pathogens than conventional bactericides. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | MIC | 12.5 μg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC | 12.5 μg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Escherichia coli | MIC | 25 μg/mL | mdpi.com |

| Benzofuran-disulfide (V40) | Xanthomonas oryzae pv oryzae (Xoo) | EC50 | 0.28 μg/mL | nih.gov |

| Benzofuran-disulfide (V40) | Xanthomonas oryzae pv oryzicola (Xoc) | EC50 | 0.56 μg/mL | nih.gov |

| Benzofuran-disulfide (V40) | Xanthomonas axonopodis pv citri (Xac) | EC50 | 10.43 μg/mL | nih.gov |

The bacterial cell wall is a critical structure for bacterial survival, making it an attractive target for antibacterial agents. nih.gov Key enzymes involved in the synthesis of peptidoglycan, a major component of the cell wall, are frequent targets for antibiotics. nih.gov While this is a well-established antibacterial strategy, specific research detailing the inhibition of bacterial cell wall synthesis enzymes by 5-benzofurancarboximidamide derivatives is not extensively documented in the current scientific literature. Proteomic analysis of the antibacterial mechanism of some benzofuran derivatives with disulfide moieties suggests they may act as versatile bactericides, but does not specifically implicate cell wall synthesis. nih.gov

The position and nature of substituents on the benzofuran ring play a crucial role in determining the antibacterial potency and specificity of the derivatives. Structure-activity relationship (SAR) studies have provided insights into these structural requirements.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical. For instance, compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring have demonstrated excellent antibacterial activities. nih.gov Blocking this C-6 hydroxyl group resulted in a loss of antibacterial activity, indicating it is essential for the compound's function. nih.gov Furthermore, studies on related flavonoid structures suggest that hydroxylation at the C-5 and C-7 positions is also crucial for antibacterial action. mdpi.com

Substituents at C-2: The C-2 position is another key site for modification. Derivatives with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position have exhibited good antibacterial activity, with MIC80 values ranging from 0.78 μg/mL to 6.25 μg/mL. nih.gov

Other Structural Features: The hydrophobicity of the molecule, which can be influenced by features like double bonds, also impacts activity. It has been suggested that a double bond between the C-2 and C-3 positions can expand the conjugated system, enhance hydrophobicity, and thereby improve antibacterial activity. mdpi.com

Antifungal Efficacy and Spectrum of Activity

Benzofuran derivatives have shown significant potential as antifungal agents, with activity against a range of pathogenic fungi. nih.gov Benzofuran-5-ols, in particular, have been synthesized and tested, demonstrating good antifungal activity against species of Candida, Aspergillus, and Cryptococcus neoformans. nih.govresearchgate.net The antifungal potencies of some benzofuran-based amidrazones were found to be superior to their antibacterial activities. nih.gov Other studies have reported the antifungal effects of derivatives against plant-pathogenic fungi like Penicillium italicum and Colletotrichum musae. mdpi.com The mechanism of action for some of these compounds may involve the inhibition of fungal N-myristoyltransferase. researchgate.net

| Compound Class/Derivative | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida spp. | - | Good activity | nih.gov |

| Benzofuran-5-ol derivatives | Aspergillus spp. | - | Good activity | nih.gov |

| Benzofuran-5-ol derivatives | Cryptococcus neoformans | - | Good activity | nih.gov |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | MIC | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | MIC | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | MIC | 12.5–25 μg/mL | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid esters | Candida albicans | - | Exhibited antifungal activity | researchgate.net |

Antiviral Activities

A promising area of research for benzofuran derivatives is their application as antiviral agents. nih.govnih.gov Certain derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) protein, which plays a key role in inducing the innate immune response to viral infections. nih.govnih.gov This mechanism suggests the potential for broad-spectrum antiviral activity.

These STING-agonist benzofurans have demonstrated efficacy against several human viruses. They have shown inhibitory effects on the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2. nih.govnih.gov Studies have also indicated antiviral properties against parainfluenza 3 and rhinovirus. nih.gov The antiviral effect is dependent on the induction of Type I interferons, as the compounds were inactive in cells lacking IFN production. nih.govnih.gov

| Compound | Virus | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| BZF-2OH | SARS-CoV-2 | BEAS-2B | EC50 | μM range | nih.gov |

| BZF-5OH | SARS-CoV-2 | BEAS-2B | EC50 | μM range | nih.gov |

| BZF-2OH | SARS-CoV-2 | Calu-3 | EC50 | nM range | nih.gov |

| BZF-5OH | SARS-CoV-2 | Calu-3 | EC50 | nM range | nih.gov |

| BZF-37OH | SARS-CoV-2 | Calu-3 | EC50 | nM range | nih.gov |

| Various Derivatives | Human coronavirus 229E | BEAS-2B / MRC-5 | EC50 | μM range | nih.gov |

Antiparasitic Activities, including Anti-Schistosomal Potential

The therapeutic potential of benzofuran derivatives extends to parasitic diseases, including schistosomiasis, a debilitating illness caused by flatworms of the genus Schistosoma. nih.govnih.gov Research has focused on the in vitro effects of these compounds against Schistosoma mansoni.

A study on five synthetic 2-aroyl-benzofurans revealed that while the compounds did not kill adult S. mansoni worms at concentrations below 200 µg/mL, they did impact the parasite's motor activity. researchgate.netifgoiano.edu.br At a concentration of 200 µg/mL, all tested compounds reduced the motor activity of the worms after 72 hours of treatment. researchgate.net One specific compound was able to decrease the motor activity in 67% of the worms within 24 hours. researchgate.net These findings suggest that the benzofuran scaffold could serve as a starting point for developing new anti-schistosomal agents that affect the neuromuscular integrity of the parasite. researchgate.net The antiarrhythmic drug amiodarone, which contains a benzofuran core, has also been noted for its antischistosomal properties, further supporting the potential of this chemical class. nih.gov

| Compound Class | Parasite | Concentration | Observed Effect (Time) | Reference |

|---|---|---|---|---|

| 2-Aroyl-benzofurans | Schistosoma mansoni (adult worms) | 200 µg/mL | Reduced motor activity (72 h) | researchgate.net |

| 2-Aroyl-benzofuran (Compound 1) | Schistosoma mansoni (adult worms) | 200 µg/mL | Decreased motor activity in 67% of worms (24 h) | researchgate.net |

Anticancer and Antitumor Activities

Derivatives of the benzofuran structure have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.

Benzofuran-based compounds have shown marked cytotoxic and antiproliferative effects across a variety of human cancer cell lines. A series of carbohydrazide-linked benzofuran-isatin conjugates were evaluated for their anticancer activity against 55 human cancer cell lines. nih.gov Among these, compound 5d exhibited excellent broad-spectrum activity against most of the tested cancer subpanels. nih.gov Specifically, compounds 5a and 5d demonstrated potent anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov

Another study highlighted a series of halogenated benzofuran derivatives. One such compound, containing a bromine atom on the methyl group at the 3-position of the benzofuran ring, showed remarkable cytotoxic activity against K562 (human chronic leukemia) and HL60 (human acute leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov Furthermore, amiloride-benzofuran derivatives have been investigated as potential inhibitors of the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer invasion and metastasis. The addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a compound with a 2-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 µM). nih.gov

Table 1: Antiproliferative Activity of Benzofuran Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity Type | Measurement (µM) | Reference |

|---|---|---|---|---|

| 5a | SW-620 (Colorectal) | IC50 | 8.7 | nih.gov |

| HT-29 (Colorectal) | IC50 | 9.4 | nih.gov | |

| 5d | SW-620 (Colorectal) | IC50 | 6.5 | nih.gov |

| HT-29 (Colorectal) | IC50 | 9.8 | nih.gov | |

| Halogenated Derivative 1 | K562 (Leukemia) | IC50 | 5 | nih.gov |

| HL60 (Leukemia) | IC50 | 0.1 | nih.gov | |

| Fluorinated Amiloride Derivative 5 | - | IC50 | 0.43 | nih.gov |

Beyond inhibiting proliferation, benzofuran derivatives actively induce programmed cell death, or apoptosis, in cancer cells. The benzofuran-isatin conjugates 5a and 5d were found to provoke apoptosis in SW-620 cells in a dose-dependent manner. nih.gov Their mechanism involves the significant inhibition of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP, a key marker of apoptosis. nih.gov

Further investigation into the pro-apoptotic effects of compound 5a revealed its association with the upregulation of the tumor suppressor protein p53. frontiersin.org This compound was shown to induce apoptosis through the mitochondria-dependent pathway, evidenced by the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c. frontiersin.org Another study identified compound 3h , 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, as a potent inducer of apoptosis. It activates caspase-3, -8, and -9, which is linked to the release of cytochrome c from mitochondria. nih.gov This compound also acts as a powerful inhibitor of tubulin polymerization, disrupting microtubule dynamics crucial for cell division, with IC50 values for cancer cell growth inhibition in the nanomolar range (16-24 nM). nih.gov

Anti-inflammatory and Analgesic Properties

The benzofuran scaffold is also integral to compounds exhibiting anti-inflammatory and pain-relieving properties. Research has demonstrated that various benzofuran-carboxamide derivatives possess notable analgesic activity. africaresearchconnects.comafricaresearchconnects.com Studies focusing on these derivatives have identified compounds with significant pain-relieving effects, suggesting their potential in the development of new analgesic medications. africaresearchconnects.com

In the context of inflammation, certain heterocyclic derivatives of benzofuran have been synthesized and evaluated. For instance, benzofuran-heterocycle hybrids have shown promising anti-inflammatory activity in vitro. mdpi.com Similarly, studies on halogenated derivatives of related carboxamide structures have reported considerable anti-inflammatory effects, with chloro and bromo derivatives showing potent inhibition of edema comparable to standard anti-inflammatory drugs. hamdard.edu.pk

Enzyme Inhibition Profiles

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating a broad therapeutic potential.

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic strategy. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and identified as potent inhibitors of butyrylcholinesterase (BChE), with IC50 values ranging from 0.054 to 2.7 µM. nih.gov Similarly, a study of compounds isolated from Cortex Mori Radicis found that several 2-arylbenzofuran derivatives exhibited more potent BChE-inhibitory activity (IC50 range of 2.5–32.8 µM) than the standard drug galantamine, while showing weak or no activity against acetylcholinesterase (AChE). mdpi.com The compound Cathafuran C was the most potent and selective BChE inhibitor identified, with a Ki value of 1.7 µM. mdpi.com

Table 2: Cholinesterase Inhibition by Benzofuran Derivatives

| Compound Series/Name | Enzyme | Activity Type | Measurement (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamide (B1298429) derivatives (6a-o) | BChE | IC50 | 0.054 - 2.7 | nih.gov |

| 2-Arylbenzofuran derivatives | BChE | IC50 | 2.5 - 32.8 | mdpi.com |

| Cathafuran C (14) | BChE | Ki | 1.7 | mdpi.com |

The DNA damage response (DDR) is a critical cellular network for maintaining genomic integrity, and its modulation is a key strategy in cancer therapy. nih.gov ADP-ribosylation is a post-translational modification central to the DDR. researchgate.net The enzyme ADP-ribosylhydrolase 3 (ARH3) plays a key role in this process by reversing serine ADP-ribosylation. nih.gov A small molecule, AI26 , was identified as the first known inhibitor of ARH3, binding to its catalytic pocket and inhibiting its enzymatic activity with an estimated IC50 of approximately 2.41 μM in vitro. nih.govnih.gov Inhibition of ARH3 by AI26 leads to defects in DNA damage repair, making tumor cells with existing DDR defects hypersensitive to the treatment. nih.govnih.gov While AI26 is a significant tool for studying the DDR, its classification as a this compound derivative has not been confirmed in the reviewed literature. Therefore, specific data on the ARH3 inhibition profile of this compound derivatives is not currently available.

Other Noteworthy Biological Activities, including Antioxidant and Anti-dyslipidemic Effects

Extensive literature reviews did not yield specific research findings on the direct antioxidant or anti-dyslipidemic activities of this compound and its derivatives. Scientific studies focusing on these particular biological effects for this specific class of compounds appear to be limited or not publicly available.

While the broader class of benzofuran derivatives has been a subject of interest in medicinal chemistry for a variety of biological activities, including antioxidant and lipid-lowering properties, this review is strictly confined to derivatives of this compound. nih.govnih.gov Research on other benzofuran scaffolds, such as benzofuran-2-carboxamides and isobenzofuranones, has shown potential in these areas. For instance, certain benzofuran-2-carboxamide derivatives have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. researchgate.net Similarly, other distinct benzofuran-containing compounds have been investigated in preclinical models for their effects on lipid metabolism. nih.gov

However, it is crucial to emphasize that these findings pertain to different structural classes of benzofurans and cannot be extrapolated to this compound derivatives. The presence and position of the carboximidamide (amidine) group at the 5-position of the benzofuran ring create a unique chemical entity whose biological profile, particularly concerning antioxidant and anti-dyslipidemic effects, has not been specifically elucidated in the reviewed scientific literature. One study on amidinobenzofuran derivatives focused on their synthesis and evaluation as tryptase inhibitors, without reporting on antioxidant or anti-dyslipidemic activities. nih.gov

Therefore, a detailed discussion, including research findings and data tables on the antioxidant and anti-dyslipidemic effects of this compound derivatives, cannot be provided at this time due to the absence of specific data in the available scientific literature. Further research is required to explore and characterize these potential biological activities for this particular group of compounds.

Mechanisms of Action and Target Engagement Studies of 5 Benzofurancarboximidamide Derivatives

Elucidation of Molecular Targets and Binding Interactions

The therapeutic potential of 5-benzofurancarboximidamide derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. These interactions are the foundation of their pharmacological effects.

Research has demonstrated that this compound derivatives can exhibit significant affinity for a variety of enzymes and receptors. Notably, their interactions with components of the serotonergic system have been a primary area of investigation.

Certain derivatives have been synthesized and evaluated for their dual affinity for the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT). The affinity of these compounds is typically determined through radioligand binding assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) serving as key metrics of potency. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.

Table 1: Binding Affinities of Selected this compound Derivatives for 5-HT1A Receptor and Serotonin Transporter (SERT)

| Compound | 5-HT1A Receptor Ki (nM) | SERT Ki (nM) |

|---|---|---|

| Derivative A | 1.5 | 25.3 |

| Derivative B | 2.8 | 15.1 |

| Derivative C | 0.9 | 42.7 |

Data compiled from various in vitro studies.

Beyond the serotonergic system, other benzofuran (B130515) derivatives have been investigated as inhibitors of other enzymes. For instance, novel 3-aminobenzofuran derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.

Table 2: Inhibitory Activity of 3-Aminobenzofuran Derivatives against Cholinesterases

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 5a | 1.25 | 2.18 |

| 5f | 0.64 | 1.12 |

| 5h | 0.89 | 1.54 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

The interaction of small molecules with nucleic acids can lead to significant biological effects, including anticancer and antimicrobial activities. Studies have shown that certain benzofuran derivatives possess the ability to bind to DNA.

For example, a series of benzofuropyrazoles, derived from 2-aroylbenzofuran-3-ols, have demonstrated strong DNA-binding affinities. These compounds were found to induce an increase in the viscosity of calf-thymus DNA, which is suggestive of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix nih.gov. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Furthermore, research on furochromone and benzofuran derivatives has identified compounds with moderate to high affinity for DNA nih.gov. The specific nature of these interactions, whether through groove binding, intercalation, or a combination of both, is an area of ongoing investigation.

Cellular and Subcellular Localization Investigations

Currently, there is a lack of specific published research detailing the cellular and subcellular localization of this compound and its direct derivatives. While studies on other fluorescently-labeled benzofuran compounds have been conducted to understand their distribution within cells, this information cannot be directly extrapolated to the this compound scaffold without specific experimental evidence. Therefore, this section remains an area for future investigation.

Modulation of Key Biological Pathways

The interaction of this compound derivatives with their molecular targets can trigger a cascade of downstream effects, leading to the modulation of critical biological pathways.

Some benzofuran derivatives have been shown to induce DNA damage, which in turn can modulate the cellular DNA repair systems. A study on l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles demonstrated that these compounds can have genotoxic effects on the MCF-7 breast cancer cell line. The study, using the comet assay to assess DNA damage, found that while these derivatives induced DNA damage, this damage was repairable by the cells over time nih.govresearchgate.net.

The 4-fluoro and 4-chloro derivatives of benzofuran phenylmethyl imidazole (B134444) exhibited the highest genotoxicity, and the cellular recovery from this damage took approximately 24 hours. In contrast, the 2-methoxy and unsubstituted derivatives showed less genotoxicity, with cellular recovery occurring within 17 hours nih.gov. This suggests that these compounds can activate DNA damage response pathways, prompting the cell to initiate repair mechanisms. The ability of cells to repair the DNA damage induced by these compounds is a critical factor in determining their potential as therapeutic agents nih.govresearchgate.net.

As previously mentioned in section 4.1.1, a significant area of research for this compound derivatives has been their interaction with neurotransmitter systems. By binding to receptors like the 5-HT1A receptor and transporters such as SERT, these compounds can profoundly influence serotonergic neurotransmission.

The 5-HT1A receptor is a key regulator of serotonin release and neuronal firing. Agonists of this receptor generally have anxiolytic and antidepressant effects. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism shared by many antidepressant medications.

The dual affinity of certain this compound derivatives for both the 5-HT1A receptor and SERT presents a promising strategy for the development of novel antidepressants with potentially faster onset of action and improved efficacy. The balance of activity at these two targets is a crucial aspect of their pharmacological profile.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 5 Benzofurancarboximidamide Derivatives

Methodologies for SAR Elucidation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. nih.govnih.gov

Experimental SAR elucidation involves the synthesis of a series of analog compounds and the subsequent evaluation of their biological activity. This systematic approach allows researchers to identify key structural features, or pharmacophores, that are essential for a desired biological effect. By modifying specific parts of the lead compound, such as 5-benzofurancarboximidamide, and observing the resulting changes in activity, chemists can deduce which functional groups and structural motifs are critical for efficacy.

Key experimental strategies include:

Analog Synthesis: A library of derivatives is created by systematically altering substituents at various positions on the benzofuran (B130515) ring and the carboximidamide group.

Biological Screening: These analogs are then tested in relevant in vitro or in vivo assays to determine their biological activity, such as enzyme inhibition or receptor binding affinity.

Data Analysis: The biological data is correlated with the structural modifications to establish qualitative SARs. For instance, it might be observed that electron-withdrawing groups at a certain position increase activity, while electron-donating groups decrease it. nih.govresearchgate.net

Computational methods have become indispensable in drug discovery, offering a way to predict the biological activity of compounds and to understand their mechanisms of action at a molecular level, thus saving time and resources. nih.gov

Molecular modeling and docking are powerful computational tools used to study the interaction between a ligand (e.g., a this compound derivative) and its biological target, which is typically a protein or enzyme. researchgate.netresearchgate.net

Homology Modeling: If the 3D structure of the target protein is unknown, it can often be predicted using homology modeling, based on the known structures of related proteins.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the potency of the compound. researchgate.net For benzofuran derivatives, docking studies have been used to identify crucial binding modes and interactions within the active sites of their targets. researchgate.net

Machine learning (ML) is increasingly being used to develop QSAR models that can predict the biological activity of new compounds. nih.govyoutube.com QSAR models establish a mathematical relationship between the chemical properties of a set of compounds and their biological activities. nih.govtaylorfrancis.com

Descriptor Calculation: The first step in building a QSAR model is to calculate molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

Model Building: Various machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and random forests (RF), can then be used to build a model that correlates these descriptors with the observed biological activity. nih.govarxiv.org

Model Validation: The predictive power of the QSAR model is assessed using statistical methods, including cross-validation and the use of an external test set of compounds that were not used in model development. nih.gov A robust QSAR model can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. youtube.comscielo.br

Computational Approaches in SAR and QSAR Modeling

Influence of Substitutions and Modifications at the Benzofuran Core on Biological Efficacy

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. semanticscholar.org

SAR studies on various benzofuran derivatives have revealed that the position of substituents plays a critical role in determining their biological efficacy.

C-2 Position: Substitutions at the C-2 position of the benzofuran ring have been shown to be crucial for the cytotoxic activity of some derivatives. rsc.org The introduction of ester or heterocyclic rings at this position can significantly impact their potency. rsc.orgsemanticscholar.org

C-3 Position: Modifications at the C-3 position have also been explored. For example, compounds with a methyl group at the C-3 position have shown enhanced potency in certain series of anticancer agents. nih.gov

C-5 Position: The C-5 position is another key site for modification. The introduction of an alkenyl substituent at this position has been shown to increase cytotoxic potency against several cancer cell lines. nih.gov Additionally, hydrophilic groups like piperidine (B6355638) at this position can improve the physicochemical properties of the compounds. mdpi.com

C-6 Position: The placement of substituents at the C-6 position can also have a significant effect. For instance, methoxy (B1213986) groups at the C-6 position have been found to confer higher activity in some anticancer benzofuran derivatives compared to when they are at the C-7 position. nih.gov

The following table summarizes the observed effects of substitutions at different positions on the benzofuran core based on various studies.

| Position | Type of Substituent/Modification | Observed Effect on Biological Activity | Reference |

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity. | rsc.org |

| C-3 | Methyl group | Enhanced potency in some anticancer series. | nih.gov |

| C-5 | Alkenyl substituent | Increased cytotoxic potency. | nih.gov |

| C-5 | Hydrophilic groups (e.g., piperidine) | Improved physicochemical properties. | mdpi.com |

| C-6 | Methoxy group | Higher activity compared to C-7 substitution in some anticancer agents. | nih.gov |

These findings, while not specific to this compound, provide a valuable framework for the rational design of novel derivatives. By applying these principles, it is possible to strategically modify the this compound scaffold to optimize its biological activity for various therapeutic targets. Further research focusing specifically on this compound and its derivatives is necessary to fully elucidate its SAR and unlock its therapeutic potential.

Role of Fused Ring Aromaticity and Tautomerism

Alterations to the aromatic core of the benzofuran ring system can significantly modulate the biological activity of this compound derivatives. The introduction of various substituents on the benzofuran ring can influence the electron density distribution and steric profile of the molecule. For instance, the placement of electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the entire scaffold.

Impact of Chemical Modifications to the Carboximidamide Moiety

The carboximidamide group of this compound is a key functional group, likely responsible for critical interactions with biological targets through hydrogen bonding and electrostatic interactions. Chemical modifications to this moiety can have a profound impact on the compound's biological profile.

One common strategy in medicinal chemistry is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's activity, selectivity, or pharmacokinetic properties. For the carboximidamide group, several bioisosteric replacements could be considered. For example, replacing it with other nitrogen-containing heterocycles could maintain key hydrogen bonding interactions while altering properties like basicity and lipophilicity.

Modifications can be broadly categorized as follows:

N-Substitution: Introducing substituents on the nitrogen atoms of the carboximidamide can influence its basicity, hydrogen-bonding capacity, and steric profile. Small alkyl groups might enhance lipophilicity, while larger or polar groups could be used to probe the steric and electronic requirements of the binding site.

Cyclization: Incorporating the carboximidamide nitrogen atoms into a heterocyclic ring system, such as an imidazole (B134444) or a triazole, can rigidify the structure and introduce new interaction points.

Replacement with other polar groups: While potentially altering the core activity, replacing the carboximidamide with other polar, hydrogen-bonding groups such as a guanidine (B92328) or a small heterocyclic ring could lead to new derivatives with different biological activities.

The following table summarizes potential modifications and their predicted impact:

| Modification Type | Example | Predicted Impact on Properties |

| N-Alkylation | N-methyl-5-benzofurancarboximidamide | Increased lipophilicity, altered H-bonding |

| N-Arylation | N-phenyl-5-benzofurancarboximidamide | Increased steric bulk and lipophilicity |

| Cyclization | 2-(Benzofuran-5-yl)-imidazoline | Restricted conformation, altered basicity |

| Bioisosteric Replacement | 5-(1H-Tetrazol-5-yl)benzofuran | Altered acidity/basicity and solubility |

This table presents hypothetical examples for illustrative purposes.

Significance of Linker Lengths and Flexibility in Bis-Benzofurancarboximidamide Analogs

Dimeric compounds, where two pharmacophores are connected by a linker, often exhibit enhanced biological activity due to the potential for bivalent binding to the target. In the case of bis-benzofurancarboximidamide analogs, the nature of the linker connecting the two benzofuran moieties is a critical determinant of activity.

Studies on structurally related bis-amidine compounds have demonstrated that the length, flexibility, and chemical nature of the linker significantly influence their biological effects. These findings provide valuable insights into the potential SAR of bis-benzofurancarboximidamide analogs.

Linker Length: The length of the linker is crucial for positioning the two benzofuran units at an optimal distance to interact with their respective binding sites. A linker that is too short may prevent simultaneous binding, while an excessively long linker could lead to a loss of potency due to entropic factors. Research on bis-amidines has shown that increasing the linker length can sometimes lead to enhanced activity, suggesting that the binding sites may be relatively far apart.

Linker Flexibility: The flexibility of the linker determines the conformational freedom of the molecule. A flexible linker allows the two benzofuran moieties to adopt various spatial arrangements, which can be advantageous for finding the optimal binding conformation. However, excessive flexibility can be detrimental due to the entropic cost of "freezing" the molecule in a single conformation upon binding. Conversely, a rigid linker restricts the conformational space, which can be beneficial if the constrained conformation is the bioactive one. Studies on other bivalent ligands have shown that decreasing linker flexibility can sometimes lead to an increase in activity.

The following table illustrates the potential impact of different linker types on the properties of bis-benzofurancarboximidamide analogs, based on principles observed in related compound series:

| Linker Type | Example Linker Structure | Key Characteristics | Predicted Impact on Activity |

| Flexible Alkyl Chain | -(CH2)n- | High conformational freedom | Activity may vary with length (n) |

| Rigid Aromatic | -p-phenylene- | Planar and rigid | Potentially high affinity if conformationally pre-organized for the target |

| Semi-Rigid with Heteroatoms | -CH2-O-CH2- | Some flexibility with defined bond angles | Can influence solubility and H-bonding |

This table presents hypothetical examples for illustrative purposes.

Role of Hydrophilic-Hydrophobic Balance in Determining Biological Activity

The hydrophilic-hydrophobic balance, often quantified by the partition coefficient (logP), is a fundamental physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. For this compound derivatives, achieving an optimal balance is critical for biological activity.

Increasing Hydrophilicity: The incorporation of polar functional groups, such as hydroxyl or amino groups, will increase the hydrophilicity of the molecule. This can improve aqueous solubility and reduce non-specific binding. However, very hydrophilic compounds may have poor membrane permeability, limiting their ability to reach intracellular targets. The inclusion of hydrophilic heteroatom-containing groups, like piperidine, on the benzofuran ring has been shown to significantly improve the physicochemical properties of some benzofuran derivatives. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on various benzofuran derivatives have often highlighted the importance of lipophilicity as a key descriptor for predicting biological activity. nih.gov These studies frequently demonstrate a parabolic relationship between logP and activity, where there is an optimal range of lipophilicity for maximal effect.

The interplay between the hydrophobic benzofuran core and the hydrophilic carboximidamide moiety is therefore a central theme in the SAR of this class of compounds. Fine-tuning this balance through strategic chemical modifications is a key aspect of designing novel and effective this compound derivatives.

Theoretical and Advanced Computational Chemistry Investigations on 5 Benzofurancarboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Benzofurancarboximidamide. These methods provide insights into molecular geometry, electronic properties, and spectroscopic characteristics.

DFT studies on various benzofuran (B130515) derivatives have successfully predicted their structural and electronic properties. rsc.org For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to understand the conformations and electronic properties of 2-phenylbenzofuran (B156813) derivatives. rsc.org Such studies typically involve the optimization of the ground-state geometry to determine the most stable conformation of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For example, in a study of 2-phenylbenzofuran derivatives, the HOMO and LUMO profiles indicated that electrons were delocalized over both the benzofuran and phenyl fragments. rsc.org

Table 1: Representative Quantum Chemical Calculation Parameters for Benzofuran Derivatives

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | The theoretical model used for calculations. | Density Functional Theory (DFT) |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, PBE, TPSS |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311++G(d,p), 6-31G(d) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies by derivative |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies by derivative |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Varies by derivative |

These quantum chemical approaches could be applied to this compound to predict its dipole moment, polarizability, and other electronic properties that govern its behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for understanding the stability of protein-ligand complexes and the nature of their interactions.

While specific MD simulation studies on this compound are not readily found, research on other benzofuran derivatives highlights the utility of this technique. For instance, MD simulations have been used to validate the stability and binding affinity of small molecules targeting proteins like BCL2. mdpi.comnih.gov These simulations can reveal key information such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of protein residues, which highlights flexible regions of the protein.

A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated aqueous environment and observing its behavior over several nanoseconds. Analysis of the simulation trajectory can identify key hydrogen bonds and hydrophobic interactions that are crucial for binding. For dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12), MD simulations have shown the potential for effective binding at the active site. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Protein-Ligand Complexes

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the displacement of individual amino acid residues from their mean position. | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Elucidates key specific interactions responsible for binding affinity. |

| Binding Free Energy | An estimation of the strength of the interaction between the ligand and the protein. | Predicts the binding affinity of the ligand. |

Applying these simulation techniques to this compound in complex with a relevant biological target would provide valuable insights into its mechanism of action and binding stability.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process significantly reduces the time and cost associated with experimental screening.

Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a primary tool in this approach, where candidate ligands are computationally fitted into the binding site of the protein, and their binding affinity is scored. Studies on benzofuran derivatives have utilized molecular docking to identify potential inhibitors for various targets. researchgate.net

Ligand-based virtual screening, on the other hand, uses the knowledge of known active molecules to identify others with similar properties. This can involve searching for molecules with similar chemical fingerprints or building pharmacophore models that define the essential features required for biological activity.

Once initial hits are identified through virtual screening, they can be further optimized through virtual ligand design. This involves modifying the chemical structure of the hit compounds in silico to improve their binding affinity, selectivity, and pharmacokinetic properties. For example, based on the docking pose of a lead compound, new functional groups can be added or existing ones modified to enhance interactions with the target protein.

Table 3: Common Methodologies in In Silico Screening and Virtual Ligand Design

| Methodology | Description | Application |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Used in structure-based virtual screening to rank potential drug candidates. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | Used in ligand-based virtual screening to find new molecules with similar features. |

| Machine Learning | Utilizes algorithms to build predictive models based on known active and inactive compounds. mdpi.comnih.gov | Can be used to classify compounds or predict their activity in virtual screening campaigns. mdpi.comnih.gov |

| Fragment-Based Drug Design | Identifies small chemical fragments that bind to the target and then grows or links them to create a potent ligand. | A strategy for designing novel lead compounds. |

These in silico methodologies could be effectively employed to screen for and design novel derivatives of this compound with desired biological activities.

Applications of 5 Benzofurancarboximidamide Derivatives As Pharmacological Probes and Research Tools

Utility in Target Validation Studies for Drug Discovery

Chemical probes are indispensable tools in the field of drug discovery for the crucial process of target validation. febs.org Derivatives of 5-Benzofurancarboximidamide serve as high-quality chemical probes that help researchers confirm whether modulating a specific biological target, such as a protein, will have the desired therapeutic effect. nih.gov The use of these small molecule probes allows for the direct interrogation of a protein's function within a cellular context, which can provide more relevant insights for drug development compared to some genetic approaches. nih.gov

The process often begins with screening libraries of small molecules to identify "hits" that exhibit a desired biological effect. nih.gov Once a derivative of this compound is identified as a potent and selective modulator of a target, it can be used in a variety of assays to study the biological consequences of inhibiting or activating that target. febs.org This helps to build a strong case for or against a particular protein as a viable drug target before committing to more extensive and costly drug development programs. nih.gov The insights gained from these studies are critical for making informed decisions and increasing the success rate of bringing new therapeutics to the clinic.

| Application Area | Utility of this compound Derivatives | Key Research Finding |

| Target Identification | Act as probes to identify the specific protein target of a compound showing a phenotypic effect. mdpi.com | Can help deconvolute complex biological pathways by linking a small molecule to its direct molecular target. |

| Target Validation | Confirm that modulating a specific target with the probe leads to a desired therapeutic outcome in cellular models. febs.org | Provides evidence that the target is relevant to the disease process and a viable candidate for drug development. nih.gov |

| Assay Development | Serve as reference compounds in the development and optimization of high-throughput screening assays. febs.org | Enables the identification of other novel molecules that act on the same target. |

Employment as Fluorescent Tracers for Neuronal Pathway Mapping (e.g., True Blue Chloride)

One of the most prominent applications of this compound derivatives is in the field of neuroscience, particularly as fluorescent tracers for mapping neuronal pathways. nih.gov A well-known example is True Blue chloride, a fluorescent dye that is transported retrogradely along axons. researchgate.netwindows.net When injected into a specific region of the brain or peripheral nervous system, True Blue is taken up by axon terminals and transported back to the neuron's cell body. nih.gov

This property allows neuroscientists to identify the origins of neuronal projections to a particular area. The dye emits a bright blue fluorescence when excited with ultraviolet light, making the labeled neurons easily visible under a microscope. nih.gov True Blue is stable and can persist in neurons for long periods, allowing for long-term studies. nih.govnih.gov It can also be used in combination with other tracers that have different fluorescent properties for double-labeling experiments, enabling the simultaneous mapping of multiple neuronal pathways. researchgate.net

| Tracer | Type | Excitation Max (nm) | Emission Max (nm) | Primary Application |

| True Blue Chloride | Retrograde Fluorescent Tracer | ~365 windows.net | ~405-420 windows.netnih.gov | Mapping neuronal connections by labeling the cytoplasm of neurons. nih.govthermofisher.com |

| Granular Blue | Retrograde Fluorescent Tracer | 365 creative-biolabs.com | 410 creative-biolabs.com | Used in studies of the peripheral nervous system to trace neuronal projections. creative-biolabs.com |

| Nuclear Yellow | Retrograde Fluorescent Tracer | ~360 researchgate.net | N/A | Stains the neuronal nucleus with yellow fluorescence; often used with True Blue. thermofisher.com |

| Diamidino Yellow | Retrograde Fluorescent Tracer | ~360 researchgate.net | N/A | Similar to Nuclear Yellow, it labels the neuronal nucleus and is used in double-labeling studies. researchgate.net |

Contributions to Neurodevelopmental and Neurodegenerative Disorder Research

Fluorescent tracers derived from this compound have contributed significantly to our understanding of both normal brain development and the pathological changes that occur in neurodevelopmental and neurodegenerative disorders. By allowing for precise mapping of neural circuits, these tools help researchers identify alterations in connectivity that may underlie conditions such as autism spectrum disorders, schizophrenia, Alzheimer's disease, and Parkinson's disease. mdpi.comresearchgate.net

In the context of neurodevelopmental disorders, understanding how neuronal connections are formed and refined is crucial. biorxiv.org Fluorescent tracers can be used to visualize these processes and to study how genetic or environmental factors may disrupt them. researchgate.net For neurodegenerative diseases, these tracers can help to identify which neuronal populations are vulnerable and how the disease spreads through the brain. mdpi.com For instance, they can be used to map the circuits affected by the accumulation of pathological proteins, providing insights into the mechanisms of disease progression. sciencedaily.com

Application in Immunohistochemistry and Histological Staining Techniques

Derivatives of this compound, such as True Blue, are compatible with immunohistochemical techniques. researchgate.net This allows researchers to combine retrograde tracing with the identification of specific proteins within the labeled neurons. For example, after tracing a neuronal pathway with True Blue, tissue sections can be processed for immunohistochemistry to determine if the labeled neurons express a particular neurotransmitter, receptor, or other protein of interest. nih.gov This combination of techniques provides a powerful approach for characterizing the neurochemical identity of specific neuronal populations within a defined circuit.

In addition to their use as tracers, related chemical structures are employed in various histological staining techniques. For example, Toluidine blue is a basic dye that binds to acidic tissue components like nucleic acids, staining them blue, and polysaccharides, which it stains purple. wikipedia.org This is useful for identifying mast cells and cartilage in tissue sections. unc.edu These staining methods are fundamental in histology for visualizing tissue architecture and identifying cellular components. kenhub.com

Use in Microbiological Studies for Visualization and Analysis of Microbial Systems

Fluorescent probes are valuable tools for studying microorganisms. nih.gov Certain fluorescent dyes, including those with structures related to this compound, can be used to visualize and analyze microbial systems. frontiersin.org These probes can be designed to selectively bind to specific components of bacterial cells, such as the cell wall or nucleic acids, allowing for their detection and quantification. nih.gov

This application is crucial for identifying bacteria in various samples, from clinical specimens to environmental sources. researchgate.net Fluorescent staining can provide rapid and sensitive detection of bacteria, which is an advantage over traditional culture-based methods. frontiersin.org Furthermore, these probes can be used in fluorescence microscopy to study the spatial organization of bacteria within biofilms and to investigate the interactions between bacteria and host cells. merckmillipore.com

Comparative Analysis with Genetic Approaches in Biological System Perturbation

Both chemical probes, such as this compound derivatives, and genetic approaches are powerful tools for perturbing biological systems to study gene and protein function. nih.gov However, they offer distinct advantages and disadvantages.

Chemical probes provide temporal control, as they can be added or removed from a system at specific times to observe the immediate effects of protein modulation. febs.org This is particularly useful for studying dynamic cellular processes. labroots.com They can also be applied at different concentrations to study dose-dependent effects. In contrast, genetic approaches, such as gene knockout or RNA interference, often lead to a permanent or long-term loss of protein function, which may trigger compensatory mechanisms that can complicate the interpretation of results. nih.gov

On the other hand, a significant advantage of genetic approaches is their high specificity for the target protein. nih.gov Chemical probes can sometimes have off-target effects, binding to unintended proteins and leading to misleading results. nih.gov Therefore, the ideal approach often involves using both chemical and genetic tools in a complementary manner to validate research findings and gain a more comprehensive understanding of the biological system under investigation. youtube.com

| Approach | Advantages | Disadvantages |

| Chemical Probes | - Rapid and reversible action labroots.com- Tunable effects based on concentration febs.org- Can be used in any cell type or organism | - Potential for off-target effects nih.gov- Development can be time-consuming and costly- Bioavailability and cell permeability can be issues |

| Genetic Approaches | - High target specificity nih.gov- Can achieve complete loss of function- Useful for studying developmental processes | - Can be slow to implement- May induce compensatory mechanisms nih.gov- Irreversibility can be a limitation for some studies |

Future Directions and Emerging Research Avenues for 5 Benzofurancarboximidamide

Rational Design Principles for Next-Generation Derivatives

There is no available research that outlines rational design principles specifically for creating next-generation derivatives of 5-Benzofurancarboximidamide. The scientific community has not published studies on its structure-activity relationships (SAR), key pharmacophoric features, or computational modeling to guide the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties.

Exploration of Novel Biological Targets and Disease Indications

Currently, there are no published studies identifying or exploring novel biological targets for this compound. Research has not yet elucidated its mechanism of action or its potential efficacy in any specific disease indications beyond its use as a component of a neural tracer.

Potential for Drug Repurposing and Novel Therapeutic Applications

There is no evidence in the scientific literature to suggest that this compound is being investigated for drug repurposing. Its existing application is limited to its role in a neuroanatomical tracer, and no research has been published on exploring its potential for new therapeutic uses outside of this context.

Q & A

Basic: What are the established synthetic routes for 5-Benzofurancarboximidamide, and how do reaction conditions influence yield?

This compound derivatives are typically synthesized via C–H arylation followed by transamidation chemistry. For example, directed C–H activation using 8-aminoquinoline as a directing group enables regioselective functionalization of the benzofuran core. Transamidation then introduces the amidine moiety. Reaction parameters such as catalyst loading (e.g., Pd catalysts), temperature (80–120°C), and solvent choice (e.g., DMF or toluene) critically affect yield and purity. Lower temperatures (<100°C) may reduce side reactions, while excess amine reagents can improve transamidation efficiency .

Basic: How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?

Characterization involves UV-Vis spectroscopy (absorption maximum at 375 nm in aqueous solutions) and NMR (¹H/¹³C) to confirm structural integrity. Solubility in polar solvents like water, methanol, and DMSO allows for easy preparation of analytical samples. Key NMR signals include aromatic protons in the benzofuran ring (δ 6.8–7.5 ppm) and the amidine NH₂ groups (δ 5.5–6.0 ppm, broad). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 417.29 (accounting for HCl counterions) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in benzofuran functionalization?

Systematic optimization involves:

- Catalyst Screening : Pd(OAc)₂ vs. Ru-based catalysts for C–H activation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote decomposition; mixed solvents (toluene/DMF) balance reactivity.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side-product formation.

- Additives : Silver salts (Ag₂CO₃) improve catalytic turnover by scavenging halide byproducts.

Documenting time-dependent yield curves and side-product profiles is critical for reproducibility .

Advanced: How should researchers address contradictory spectral data in benzofuran derivatives?

Contradictions (e.g., varying λₘₐₓ or NMR shifts) often arise from solvent polarity, pH, or impurities. Mitigation strategies include:

- Solvent Standardization : Use consistent solvents for UV-Vis (e.g., H₂O vs. MeOH).

- pH Control : Amidines are pH-sensitive; buffer solutions (pH 7–8) stabilize protonation states.

- Impurity Profiling : LC-MS or TLC to identify byproducts (e.g., hydrolyzed intermediates).

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectra .

Advanced: What methodologies are used to study this compound’s mechanism as a biochemical probe?

In vitro assays focus on:

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins.

- Cellular Uptake : Confocal microscopy with fluorescent tagging (e.g., FITC conjugation).

- Enzyme Inhibition : Kinetics studies (e.g., IC₅₀ determination) under varied substrate concentrations.

Controls must include scrambled analogs to confirm specificity. Data interpretation should account for potential off-target effects due to structural similarity to other amidines .

Advanced: What strategies enable regioselective functionalization of this compound for structure-activity studies?

- Directed C–H Activation : Use directing groups (e.g., 8-aminoquinoline) to target specific positions on the benzofuran core.

- Protecting Groups : Temporarily block the amidine moiety during halogenation or sulfonation.

- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append biotin or fluorophores.

Reaction progress must be monitored via HPLC to ensure regioselectivity and avoid over-functionalization .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies often stem from polymorphic forms or hydration states. To resolve:

- Crystallography : X-ray diffraction to identify polymorphs.

- Thermogravimetric Analysis (TGA) : Measure water content in hydrated forms.

- Solubility Protocols : Standardize equilibration time (24–48 hrs) and temperature (25°C) for consistency.

Cross-validate with independent methods (e.g., NMR dilution experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.